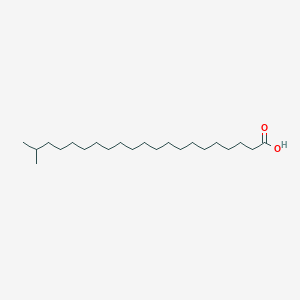
20-Methylhenicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-methylhenicosanoic acid is a methyl-branched fatty acid that is henicosanoic acid substituted by a methyl group at position 20. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It derives from a henicosanoic acid.
Applications De Recherche Scientifique
Activation and Impact on TRPC6 Channels
20-Methylhenicosanoic acid, as a derivative of 20-hydroxyeicosatetraenoic acid (20-HETE), plays a role in activating mouse TRPC6 channels in HEK293 cells. The application of 20-HETE induces an inward, non-selective current in whole-cell recordings, which is inhibited by specific agents but remains unaffected by others. This suggests its potential impact on ion channels and cellular signaling processes (Basora et al., 2003).
Influence on Cerebral and Renal Vascular Function
20-HETE is crucial in regulating blood flow to organs such as the brain and kidneys. It significantly contributes to cerebral blood flow autoregulation and neurovascular coupling, as well as influencing cerebral vascular function in pathological states (Imig et al., 2011).
Role in Blood Pressure Regulation
The compound is an integral part of renal autoregulation and tubuloglomerular feedback, affecting blood pressure regulation through its vasoconstrictive properties. It modulates ion transport in nephron segments and interacts with various hormonal systems central to blood pressure regulation (Mcgiff & Quilley, 2001).
Vascular Effects and Cardiovascular Diseases
20-HETE’s effects on vascular function include stimulating smooth muscle contractility and endothelial cell dysfunction, with implications for vascular homeostasis and pathophysiology. Its link to hypertension, stroke, and myocardial infarction highlights its clinical relevance (Garcia & Schwartzman, 2016).
Impact on Hypertension and Renal Disease
20-HETE plays a crucial role in hypertension and renal diseases, impacting renal tubular and vascular function. Genetic studies indicate its involvement in blood pressure control and various kidney diseases, presenting it as a potential therapeutic target (Fan, Muroya, & Roman, 2014).
Therapeutic Potential
The potential of 20-HETE and related compounds as therapeutic targets for cardiovascular diseases and neurological disorders is emerging, with inhibitors and inducers being explored for various disease states (Elshenawy, Shoieb, Mohamed, & El-Kadi, 2017).
Propriétés
Formule moléculaire |
C22H44O2 |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
20-methylhenicosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24) |
Clé InChI |
HJVKLVGLKNGYGQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




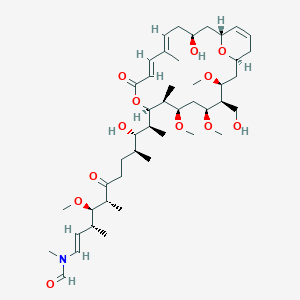
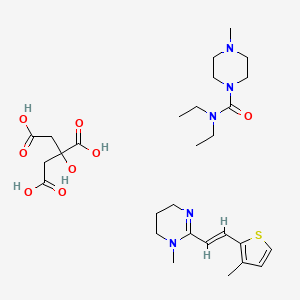





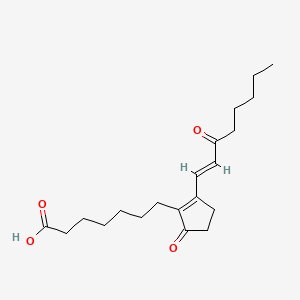
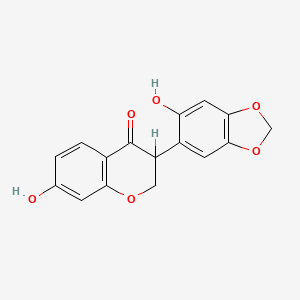
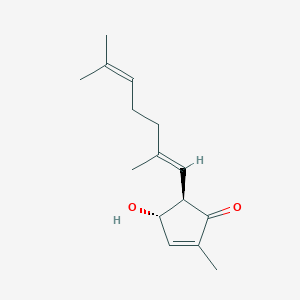
![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
